6-(Methylthio)benzo[d]oxazol-2-amine

Anti-inflammatory Benzoxazole derivatives Carrageenin-induced edema

Sourcing a 2-aminobenzoxazole with validated in vivo efficacy for anti-inflammatory programs is often hindered by a lack of substitution-specific biological data. 6-(Methylthio)benzo[d]oxazol-2-amine provides a data-rich starting point. • Derivatives achieve up to 78.71% carrageenin-induced paw edema inhibition, quantitatively exceeding diclofenac (73.66%). • The 6-methylthio group enables unique sulfur-π interactions and systematic oxidation to sulfoxide/sulfone for logP tuning, inaccessible with 6-halo or 6-alkoxy analogs. • Microwave-assisted parallel synthesis compatibility (2-3 min reaction times) supports rapid SAR library generation.

Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
Cat. No. B12863106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylthio)benzo[d]oxazol-2-amine
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)N=C(O2)N
InChIInChI=1S/C8H8N2OS/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H2,9,10)
InChIKeyAKDLVXCSQVQYGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methylthio)benzo[d]oxazol-2-amine as an Anti-Inflammatory and Antimicrobial Scaffold


6-(Methylthio)benzo[d]oxazol-2-amine (CAS 1804498-15-4) is a 6-substituted 2-aminobenzoxazole heterocycle (C₈H₈N₂OS, MW 180.23) bearing a methylthio (-SCH₃) group at the 6-position of the benzoxazole ring. This substitution pattern distinguishes it from other 2-aminobenzoxazole positional isomers and 6-halo or 6-alkoxy analogs in terms of electronic character, hydrogen-bonding capacity, and metabolic handling. The compound and its downstream hydrazide and oxadiazole-thione derivatives have demonstrated quantifiable anti-inflammatory activity in vivo. [1]

6-Methylthio substitution enables unique sulfur-mediated interactions
Supports anti-inflammatory and antimicrobial SAR exploration
Microwave-compatible core for rapid focused library synthesis
Differentiated physicochemical profile vs. 6-halo/alkoxy analogs

Why Alternative 2-Aminobenzoxazole Scaffolds Are Not Interchangeable


2-Aminobenzoxazole is a privileged scaffold in medicinal chemistry, but biological activity is exquisitely sensitive to the nature and position of ring substitution. The 6-methylthio group introduces a divalent sulfur atom capable of engaging in unique non-covalent interactions (sulfur-π, chalcogen bonding) and acting as a hydrogen-bond acceptor, properties absent in 6-halo or 6-methoxy congeners. Positional isomerism further differentiates the 6-substituted isomer: a methylthio group at the 5- or 7-position places the sulfur atom in a different electrostatic environment relative to the oxazole nitrogen and oxygen, which can alter target binding geometry. The quantitative evidence below demonstrates that derivatives built on the 6-(methylthio)benzoxazole core deliver measurable anti-inflammatory efficacy that cannot be assumed for alternative 2-aminobenzoxazole substitution patterns without equivalent experimental validation. [1]

Sulfur-mediated interactions may not be preserved with 6-halo or 6-alkoxy substitution.
Positional isomerism (5- or 7-methylthio) shifts electrostatic environment and may alter target binding.
Reported in vivo anti-inflammatory responses are scaffold-specific; alternative isomers lack equivalent validation.

Quantitative Differentiation Evidence vs. Closest Analogs


Anti-Inflammatory Efficacy Surpassing Diclofenac in Vivo

In a carrageenin-induced paw edema model in rats, the Mannich base P13—synthesized from the 6-(methylthio)benzo[d]oxazol-2-yl scaffold—produced 78.71% inhibition of edema at 3 hours post-administration. This exceeded the standard drug diclofenac sodium (10 mg/kg p.o.), which gave 73.66% inhibition under identical conditions. The structure-activity series (P1–P15) ranged from 26.23% to 78.71% inhibition, demonstrating that the 6-(methylthio)benzoxazole core, when appropriately elaborated, can deliver superior efficacy to a clinically used NSAID. [1]

In vivo edema inhibition
Class-level inference
78.71% inhibition (P13) vs. 73.66% (diclofenac) in rat paw edema model
Reported higher endpoint inhibition relative to reference NSAID
Scaffold-dependent activity span 3.0-fold across series
Anti-inflammatory Benzoxazole derivatives Carrageenin-induced edema

Microwave-Assisted Synthesis for Faster Derivative Generation

A solvent-free microwave-assisted protocol has been reported for the synthesis of 6-substituted-N-arylbenzo[d]oxazol-2-amines from 2-iodoaniline and oxthiocyanates using FeCl₃ catalyst, with reaction completion achieved within 2–3 minutes. Conventional thermal methods for analogous 2-aminobenzoxazole syntheses typically require several hours at elevated temperatures. While the published study did not include the specific 6-methylthio congener, the methodology is directly applicable to this substitution pattern and offers a time reduction on the order of 100-fold compared to conventional heating. Other 6-substituted variants (6-methyl, 6-chloro) have been prepared using this route, demonstrating the feasibility of rapid library generation anchored on the 6-position. [1]

Microwave synthesis efficiency
Cross-study comparable
2–3 min (microwave) vs. 2–24 h (conventional heating)
Supports rapid parallel library synthesis
Method applicable to 6-substituted benzoxazole derivatives
Microwave-assisted synthesis 6-Substituted benzoxazoles Green chemistry

Physicochemical Profile Compared to 6-Halo and 6-Alkoxy Analogs

The 6-methylthio group confers a distinct physicochemical profile compared to common 6-substituted alternatives. 6-(Methylthio)benzo[d]oxazol-2-amine (MW 180.23, C₈H₈N₂OS) has a higher molecular weight and larger polar surface area than 6-chloro (MW 168.58, C₇H₅ClN₂O) or 6-methoxy (MW 164.16, C₈H₈N₂O₂) analogs, while being lighter than 6-bromo (MW 213.03, C₇H₅BrN₂O). The divalent sulfur contributes approximately 0.7–1.0 logP units higher lipophilicity compared to the 6-methoxy analog (estimated by atom-based contribution methods), which can enhance membrane permeability while retaining hydrogen-bond acceptor capacity at position 6.

Physicochemical profile
Cross-study comparable
MW 180.23; estimated ΔlogP ~+0.7 vs. 6-OCH₃ analog
Intermediate lipophilicity suitable for lead optimization
Tunable sulfur oxidation modulates permeability and H-bonding
Physicochemical properties Drug-likeness Lead optimization

Optimal Application Scenarios in Drug Discovery


Anti-Inflammatory Lead Generation via Oxadiazole-Thione Hybridization

The 6-(methylthio)benzo[d]oxazol-2-amine scaffold can be converted to the acetohydrazide intermediate and subsequently cyclized to 1,3,4-oxadiazole-2(3H)-thione derivatives. As demonstrated by Prathima & Reddy (2017), Mannich base elaboration of this core yielded compounds with up to 78.71% inhibition of carrageenin-induced paw edema—surpassing diclofenac (73.66%). This application scenario is suitable for medicinal chemistry groups seeking a validated starting point for non-acidic anti-inflammatory agents. [1]

Rapid Parallel Library Synthesis with Microwave Protocols

The 6-substituted benzoxazol-2-amine scaffold is amenable to microwave-assisted parallel synthesis, with reaction times of 2–3 minutes under solvent-free conditions. This enables rapid generation of focused libraries for SAR exploration. Procurement of 6-(methylthio)benzo[d]oxazol-2-amine as a core intermediate supports efficient diversification strategies where the 2-amino group is functionalized with aryl or alkyl substituents. [2]

Physicochemical Screening for CNS Drug Discovery Programs

With a molecular weight of 180.23 and an estimated logP in the intermediate range (~1.5–2.5), 6-(methylthio)benzo[d]oxazol-2-amine falls within drug-like property space suitable for CNS penetration optimization. The methylthio group provides a tunable handle for subsequent oxidation to sulfoxide or sulfone, enabling systematic exploration of lipophilicity and hydrogen-bonding effects on blood-brain barrier permeability—a capability not available with 6-halo or 6-alkoxy analogs. [3]

Antimicrobial Scaffold Expansion via Oxadiazole Conjugation

Related studies on benzoxazole-oxadiazole hybrids have demonstrated significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with some compounds outperforming ampicillin. The 6-(methylthio)benzoxazole core, when conjugated with oxadiazole-thione motifs, accesses this antimicrobial chemical space, offering a scaffold for dual anti-inflammatory/anti-infective agent development. [4]

Application
Selection Property
Validation Focus
Anti-inflammatory lead generation studies
6-Methylthio scaffold with reported in vivo anti-inflammatory response
Carrageenin-induced edema model endpoint review
Rapid parallel library synthesis
Microwave-compatible 2-aminobenzoxazole core
Synthesis efficiency and scope validation
CNS penetration optimization screening
Tunable lipophilicity via sulfur oxidation
Physicochemical and permeability profiling
Antimicrobial screening studies
Oxadiazole-thione conjugate scaffold for antimicrobial testing
MIC and strain-panel endpoint review
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